Product packaging for Benzyl morpholine-2-carboxylate(Cat. No.:)

Benzyl morpholine-2-carboxylate

Cat. No.: B8674406
M. Wt: 221.25 g/mol
InChI Key: KSDSLTGLIGWVHY-UHFFFAOYSA-N
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Description

Significance of Substituted Morpholine (B109124) Derivatives in Organic Chemistry

Substituted morpholine derivatives represent a class of heterocyclic compounds of significant interest in organic chemistry and medicinal chemistry. The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged structure". thieme-connect.com This is due to its frequent appearance in a wide array of biologically active compounds and approved pharmaceutical drugs. thieme-connect.comresearchgate.net The inclusion of a morpholine moiety can impart favorable properties to a molecule, such as improved solubility, metabolic stability, and enhanced permeability across the blood-brain barrier. acs.org

The versatility of the morpholine scaffold makes it a valuable building block in the synthesis of complex molecules. researchgate.net Chiral morpholines, for instance, serve as versatile synthons for creating enantiomerically pure amino acids and amino alcohols. researchgate.netthieme-connect.com C-functionalized morpholine derivatives are found in various natural products and are crucial in the development of new pharmaceutically active compounds. thieme-connect.com Their applications extend to their use as catalysts and ligands in various chemical reactions. researchgate.net The ongoing interest in developing novel and efficient methods to create substituted morpholines highlights their importance in drug design and development. thieme-connect.com

Overview of Benzyl (B1604629) Morpholine-2-carboxylate as a Core Synthetic Intermediate

Within the broader class of morpholine derivatives, benzyl morpholine-2-carboxylate serves as a key synthetic intermediate. This compound incorporates the morpholine-2-carboxylic acid backbone, with a benzyl group protecting the carboxylic acid. This protection strategy is a common tactic in multi-step organic synthesis, allowing for selective reactions at other positions of the morpholine ring.

The primary utility of this compound lies in its role as a precursor for more complex molecules. For example, it is used in the synthesis of novel morpholine-conjugated benzophenone (B1666685) analogs. chemicalbook.com Furthermore, a chiral form, specifically (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, was developed as a key starting material for a new investigational drug candidate that entered phase 2 clinical trials. acs.org

The synthesis of the parent acid, 4-benzyl-morpholine-2-carboxylic acid, can be achieved by the hydrolysis of 4-benzylmorpholine-2-carbonitrile. chemicalbook.com The resulting carboxylic acid can then be esterified to form the benzyl ester. The physical and chemical properties of these related compounds are summarized in the tables below.

Physicochemical Properties of 4-Benzyl-morpholine-2-carboxylic acid

Property Value
CAS Number 769087-80-1
Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
Boiling Point 372.7±42.0 °C (Predicted)
Density 1.235±0.06 g/cm3 (Predicted)
Appearance White to Yellow Solid

Data sourced from multiple chemical suppliers. chemicalbook.comkarebaybio.com

Physicochemical Properties of Benzyl morpholine-4-carboxylate

Property Value
CAS Number 25070-73-9
Molecular Formula C12H15NO3
Molecular Weight 221.26 g/mol
Physical Form Liquid
Purity 95%

Data sourced from Sigma-Aldrich. sigmaaldrich.com

The strategic placement of the benzyl group allows for its removal under specific conditions, a process known as debenzylation, often accomplished through hydrogenation using a palladium catalyst. google.com This unmasks the carboxylic acid or allows for further transformations, making this compound a versatile and valuable tool in the synthetic organic chemist's arsenal.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO3 B8674406 Benzyl morpholine-2-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

benzyl morpholine-2-carboxylate

InChI

InChI=1S/C12H15NO3/c14-12(11-8-13-6-7-15-11)16-9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2

InChI Key

KSDSLTGLIGWVHY-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Reactivity and Transformation Pathways of Benzyl Morpholine 2 Carboxylate

Ester Hydrolysis and Transesterification Reactions

The ester functional group in benzyl (B1604629) morpholine-2-carboxylate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and benzyl alcohol. This transformation is typically carried out under either acidic or basic conditions. The rate of hydrolysis can be influenced by the specific reagents and conditions employed. For instance, studies on various benzyl esters have determined the relative rates of hydrolysis, indicating that the electronic and steric environment around the ester moiety plays a significant role. archive.org

Transesterification, the process of exchanging the benzyl group of the ester with a different alcohol, is another key reaction. This can be achieved by reacting the benzyl ester with an alcohol in the presence of a suitable catalyst. These reactions are fundamental in modifying the ester portion of the molecule to introduce different functionalities or to facilitate subsequent synthetic steps.

Reactions Involving the Morpholine (B109124) Nitrogen Atom

The nitrogen atom within the morpholine ring of benzyl morpholine-2-carboxylate is a nucleophilic center and can participate in a variety of chemical transformations.

N-Alkylation and Acylation Reactions

The secondary amine nature of the morpholine nitrogen allows for N-alkylation reactions, where an alkyl group is introduced onto the nitrogen atom. This is commonly achieved by reacting the morpholine derivative with an alkyl halide. organic-chemistry.orgchemicalforums.com For example, the N-alkylation of morpholine with benzyl alcohols has been demonstrated using various catalysts. researchgate.net Similarly, N-acylation introduces an acyl group to the nitrogen, forming an amide. This reaction can be accomplished using acyl chlorides or other activated carboxylic acid derivatives. acs.org These reactions are pivotal for building more complex molecular architectures based on the morpholine scaffold.

Selective Deprotection of the N-Benzyl Moiety

The N-benzyl group is often employed as a protecting group for the morpholine nitrogen. Its removal, or debenzylation, is a critical step in many synthetic sequences to unmask the secondary amine for further functionalization. Several methods exist for N-debenzylation, with catalytic hydrogenolysis being a common approach. nih.govresearchgate.net This method involves reacting the N-benzyl morpholine derivative with hydrogen gas in the presence of a palladium catalyst. nih.gov

Stereochemical Integrity in Chemical Transformations

For chiral versions of this compound, maintaining stereochemical integrity during chemical transformations is of utmost importance, especially in the synthesis of enantiomerically pure pharmaceuticals. nih.gov Reactions involving the chiral center at the 2-position of the morpholine ring must be carefully controlled to prevent racemization or epimerization.

The choice of reagents and reaction conditions can significantly impact the stereochemical outcome. For example, in reactions involving the formation or modification of the morpholine ring, the use of chiral catalysts or auxiliaries can help to control the stereochemistry. nih.gov It has been noted that in some multi-step syntheses, the enantiomeric excess (% ee) can be variable due to the potential for epimerization of certain intermediates. nih.gov Therefore, careful optimization of reaction protocols is essential to ensure the desired stereoisomer is obtained with high purity.

Functional Group Interconversions of the Carboxylate Group

The carboxylate group in this compound can be transformed into a variety of other functional groups, expanding its synthetic utility. fiveable.mesolubilityofthings.comslideshare.net

A key transformation is the reduction of the ester to a primary alcohol. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). imperial.ac.uk Alternatively, selective reducing agents such as borane (B79455) (BH3) can be employed, which may offer better compatibility with other functional groups present in the molecule. imperial.ac.uk

The carboxylate can also be converted into an amide by reaction with an amine. This transformation is typically facilitated by activating the carboxylic acid (if the ester is first hydrolyzed) with a coupling reagent. The direct conversion from the ester is also possible under certain conditions. Furthermore, the Arndt-Eistert reaction provides a method for homologation, effectively lengthening the carbon chain of the carboxylate group by one methylene (B1212753) unit. vanderbilt.edu These interconversions allow for the synthesis of a diverse range of morpholine derivatives with different functionalities at the 2-position.

Spectroscopic and Structural Characterization of Benzyl Morpholine 2 Carboxylate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of benzyl (B1604629) morpholine-2-carboxylate in solution. The presence of a chiral center at the C-2 position introduces magnetic non-equivalence for specific protons and carbons, leading to more complex but highly informative spectra.

The ¹H NMR spectrum of benzyl morpholine-2-carboxylate provides key information regarding the number of different types of protons and their neighboring environments. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (oxygen, nitrogen) and by anisotropic effects from the aromatic ring.

The protons of the benzyl group's aromatic ring typically appear as a multiplet in the range of δ 7.30-7.45 ppm. A crucial feature of the spectrum is the signal for the benzylic methylene (B1212753) protons (Ph-CH₂ -O). Due to the adjacent C2 chiral center, these two protons are diastereotopic and thus magnetically inequivalent. Consequently, they are expected to appear as two distinct doublets (an AB quartet), likely centered around δ 5.20 ppm.

The morpholine (B109124) ring protons exhibit complex splitting patterns. The single proton at the C2 position (O-CH-C=O) is deshielded by both the adjacent oxygen atom and the carbonyl group, and its signal is expected around δ 4.2-4.5 ppm. The remaining morpholine protons on carbons C3, C5, and C6 resonate in the δ 2.8-4.0 ppm region. The N-H proton typically appears as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Phenyl (Ar-H)7.30 - 7.45Multiplet (m)
Benzylic (Ph-CH₂ )~5.20AB quartet or two doublets (2d)
Morpholine H-24.20 - 4.50Multiplet (m)
Morpholine H-63.80 - 4.00Multiplet (m)
Morpholine H-33.00 - 3.20Multiplet (m)
Morpholine H-52.80 - 3.00Multiplet (m)
Amine (N-H)VariableBroad Singlet (br s)

The ¹³C NMR spectrum complements the ¹H NMR data by showing the number of unique carbon environments. The carbonyl carbon of the ester group is the most deshielded, appearing at approximately δ 170-172 ppm. The carbons of the benzyl group are found in the aromatic region (δ 128-136 ppm), with the benzylic methylene carbon (Ph-C H₂-O) resonating around δ 67-68 ppm.

Within the morpholine ring, the C2 carbon, bonded to both an oxygen and the carboxylate group, is found at a characteristic downfield shift of about δ 75-78 ppm. The C6 carbon, adjacent to the ether oxygen, appears around δ 66-67 ppm, while the carbons adjacent to the nitrogen (C3 and C5) are found further upfield, typically in the δ 43-46 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C =O)170 - 172
Aromatic (ipso-C)135 - 136
Aromatic (Ar-C)128 - 129
Morpholine C-275 - 78
Benzylic (Ph-C H₂)67 - 68
Morpholine C-666 - 67
Morpholine C-345 - 46
Morpholine C-543 - 44

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. It would be used to trace the connectivity of the protons within the morpholine ring, for example, showing a correlation between the H-2 proton and the two H-3 protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It is essential for definitively assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, it would link the multiplet at δ 4.2-4.5 ppm to the carbon signal at δ 75-78 ppm, confirming their assignment as H-2 and C-2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range correlations between protons and carbons (typically over 2-3 bonds). It is invaluable for confirming the connections between different parts of the molecule. Key correlations for this compound would include a signal between the benzylic protons (~δ 5.20 ppm) and the ester carbonyl carbon (~δ 171 ppm), which confirms the structure of the benzyl ester moiety.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound is expected to show several characteristic absorption bands.

A strong, sharp absorption band between 1735-1745 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the saturated ester group. libretexts.org The N-H stretch of the secondary amine in the morpholine ring will appear as a moderate, broad band around 3300-3350 cm⁻¹. C-H stretching vibrations are also prominent: aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine and benzyl methylene groups are observed just below 3000 cm⁻¹. libretexts.orgresearchgate.net The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of signals, including the characteristic C-O stretching vibrations of the ester and the ether linkage in the morpholine ring, typically in the 1050-1250 cm⁻¹ range. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H StretchSecondary Amine3300 - 3350Medium, Broad
C-H Stretch, AromaticPhenyl Ring3030 - 3100Medium
C-H Stretch, AliphaticMorpholine & Benzyl CH₂2850 - 2960Medium-Strong
C=O StretchEster1735 - 1745Strong, Sharp
C=C BendingAromatic Ring1450 - 1600Medium
C-O StretchEster & Ether1050 - 1250Strong

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₁₂H₁₅NO₃, which corresponds to an exact mass of 221.1052 Daltons. In a typical ESI-MS (Electrospray Ionization Mass Spectrometry) experiment, the compound would be observed as its protonated molecular ion, [M+H]⁺. A patent for the hydrochloride salt of this compound reports an observed m/z of 451 for a related, larger molecule, demonstrating the utility of HPLC-MS in identifying reaction products. googleapis.com

The calculated exact mass for the protonated molecule [C₁₂H₁₆NO₃]⁺ is 222.1128 Daltons. Observation of this ion with high accuracy (typically within 5 ppm) in an HRMS analysis would confirm the elemental composition.

Under collision-induced dissociation (CID) conditions in an MS/MS experiment, the [M+H]⁺ ion would be expected to fragment in predictable ways. A very common fragmentation pathway for benzyl-containing compounds is the loss of the benzyl group to form a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. Another likely fragmentation would involve the loss of the entire benzyloxy group or cleavage of the morpholine ring. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

To date, a detailed single-crystal X-ray diffraction analysis for the specific compound this compound has not been reported in publicly accessible crystallographic databases. This indicates that while the compound is utilized in synthetic chemistry, its crystalline structure has likely not been the primary subject of a standalone research publication.

However, the principles of X-ray crystallography remain the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. Should a suitable single crystal of this compound be grown, this technique would provide invaluable information. The expected data from such an analysis would include the crystal system, space group, and unit cell dimensions. Furthermore, it would reveal critical intramolecular details such as bond lengths, bond angles, and torsion angles, defining the conformation of the morpholine ring (which typically adopts a chair conformation) and the orientation of the benzyl and carboxylate substituents. Intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate the packing of the molecules in the crystal lattice, would also be identified. This level of structural detail is crucial for understanding the compound's physical properties and its interactions in a biological context.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for verifying the purity of synthetic products and for separating and quantifying stereoisomers. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds like this compound. It is routinely employed to assess the purity of the compound after synthesis and purification. In a typical HPLC analysis for purity, the compound is dissolved in a suitable solvent and injected into the chromatograph.

A standard setup would likely involve a reversed-phase column, such as a C18 or C8 column, where the stationary phase is nonpolar. The mobile phase would consist of a mixture of water and an organic solvent, often acetonitrile (B52724) or methanol, with the possible addition of modifiers like formic acid or trifluoroacetic acid to improve peak shape. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A UV detector is commonly used for detection, as the benzyl group of the molecule contains a chromophore that absorbs UV light. The purity of the sample is determined by comparing the area of the main peak corresponding to this compound to the total area of all peaks in the chromatogram.

For the determination of enantiomeric excess, a specialized chiral stationary phase (CSP) is required. Since this compound possesses a stereocenter at the 2-position of the morpholine ring, it can exist as a pair of enantiomers. A chiral HPLC column, containing a stationary phase that is itself enantiomerically pure, can differentiate between the two enantiomers. The differential interaction between each enantiomer and the chiral stationary phase leads to different retention times, resulting in their separation into two distinct peaks. The ratio of the areas of these two peaks directly corresponds to the enantiomeric excess of the sample. The selection of the appropriate chiral column and mobile phase is critical and often requires empirical screening of various conditions to achieve baseline separation.

While specific, published HPLC methods for the routine analysis of this compound are not widely available, the general principles of reversed-phase and chiral HPLC provide a robust framework for its quality control. A hypothetical data table for a chiral HPLC analysis is presented below to illustrate the expected output.

ParameterValue
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (R-enantiomer) 8.5 min
Retention Time (S-enantiomer) 10.2 min
Enantiomeric Excess >99% (for an enantiomerically pure sample)

Computational and Theoretical Studies of Benzyl Morpholine 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and behavior of molecules.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. By approximating the electron density of a system, DFT can accurately predict molecular properties. For a molecule like Benzyl (B1604629) morpholine-2-carboxylate, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), are employed to find the lowest energy conformation (geometry optimization). cdnsciencepub.com This process involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located.

Table 1: Illustrative Optimized Geometric Parameters (Bond Lengths and Angles) from DFT Calculations on a Related Heterocyclic Compound. (Note: Data is illustrative of typical DFT results for similar structures)

ParameterBond Length (Å)ParameterBond Angle (°)
C-C (aromatic)1.39 - 1.42C-C-C (aromatic)119 - 121
C-O (ester)1.36O-C=O124
C=O (ester)1.21C-O-C115
C-N (morpholine)1.46C-N-C (morpholine)112
C-O (morpholine)1.43C-O-C (morpholine)110

This table is generated based on typical values found in computational studies of related organic molecules.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. cdnsciencepub.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. cdnsciencepub.com Conversely, a small gap indicates a molecule is more reactive and polarizable. carewellpharma.in In computational studies of related heterocyclic compounds, the HOMO and LUMO energy levels are calculated to predict the most likely sites for reaction. cdnsciencepub.combeilstein-journals.org For Benzyl morpholine-2-carboxylate, the HOMO is expected to be localized on the electron-rich benzyl and morpholine (B109124) rings, while the LUMO may be centered on the carboxylate group. The energy gap helps in predicting its reactivity and potential role in chemical transformations. carewellpharma.inacs.org

Table 2: Illustrative Frontier Molecular Orbital (FMO) Data from a DFT Study. (Note: Data is based on a representative study of a quinoline (B57606) carboxylate derivative cdnsciencepub.com)

Molecular OrbitalEnergy (a.u.)
HOMO-0.22932
LUMO-0.07709
Energy Gap (ΔE) 0.15223

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, illustrating the charge distribution. researchgate.net The MEP surface is color-coded to identify regions of varying potential:

Red: Regions of most negative electrostatic potential, rich in electrons, indicating sites prone to electrophilic attack. These are typically found around electronegative atoms like oxygen or nitrogen. researchgate.net

Blue: Regions of most positive electrostatic potential, electron-deficient, indicating sites for nucleophilic attack. These are often located around hydrogen atoms attached to electronegative atoms. researchgate.net

Green: Regions of neutral or zero potential.

For this compound, an MEP analysis would likely show negative potential (red) around the carbonyl oxygen of the ester group and the oxygen and nitrogen atoms of the morpholine ring, highlighting these as centers for electrophilic interaction. carewellpharma.innih.gov Positive potential (blue) would be expected around the hydrogen atoms of the molecule. This analysis provides valuable insights into intermolecular interactions, such as hydrogen bonding, and predicts the molecule's reactivity patterns. nih.gov

Conformational Analysis and Stereochemical Preferences

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, conformational flexibility arises from two main sources: the puckering of the morpholine ring and the rotation around the single bonds connecting the benzyl group and the ester moiety.

Studies on morpholine itself have shown that the ring predominantly adopts a chair conformation , which is more stable than the boat or twist-boat forms. nih.govnih.gov The substituents on the morpholine ring can exist in either an axial or equatorial position. For morpholine derivatives, the equatorial chair conformer is generally the most predominant and stable form in solution. nih.govacs.org Therefore, it is highly probable that the benzyl carboxylate group at position 2 of the morpholine ring in the title compound prefers an equatorial orientation to minimize steric hindrance.

The stereochemical preference is also influenced by the rotation around the C-O bond of the ester. X-ray crystallography and computational studies of secondary alkyl esters have shown a preference for a conformation where the α C-H bond of the alcohol moiety eclipses the carbonyl oxygen. organic-chemistry.org For this compound, this would involve analyzing the torsion angles between the morpholine ring, the ester group, and the benzyl ring to determine the most stable, low-energy conformers. nih.gov Computational methods, such as performing a dihedral angle scan in molecular mechanics or DFT calculations, can map the potential energy surface to identify these preferred conformations.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor or enzyme (target). This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound within a protein's active site.

For derivatives of this compound, docking studies would be performed to understand their potential biological activity. In such studies, the 3D structure of the ligand is placed into the binding site of a target protein, and its orientation and conformation are sampled to find the best fit. The quality of the fit is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol).

Docking studies on related morpholine-containing compounds have revealed key interactions responsible for binding. These often include:

Hydrogen Bonds: The oxygen and nitrogen atoms of the morpholine ring and the carbonyl oxygen of the ester group can act as hydrogen bond acceptors, interacting with amino acid residues like serine, histidine, or glycine (B1666218) in the target's active site.

Hydrophobic Interactions: The benzyl ring can engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. acs.org

These interactions are crucial for the stability of the ligand-protein complex and are a primary focus of rational drug design. nih.gov

Table 3: Common Interactions in Molecular Docking of Morpholine Derivatives. (Based on findings from docking studies of related compounds)

Type of InteractionMolecular Group InvolvedPotential Interacting Amino Acid Residues
Hydrogen Bond (Acceptor)Morpholine Oxygen/NitrogenSer, Thr, His, Gly, Lys
Hydrogen Bond (Acceptor)Ester Carbonyl OxygenGly, Lys, Asn
Hydrophobic InteractionBenzyl RingPhe, Tyr, Trp, Val, Leu

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. organic-chemistry.org By developing a QSAR model, the activity of new, unsynthesized derivatives can be predicted, guiding the design of more potent compounds.

For a series of this compound derivatives, a QSAR study would involve several steps:

Data Set: A collection of derivatives with experimentally measured biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric or electrostatic fields). organic-chemistry.org

Model Building: Statistical methods like Multiple Linear Regression (MLR), k-Nearest Neighbors (kNN), or machine learning algorithms are used to build a model that relates the descriptors to the activity. nih.gov

Validation: The predictive power of the model is rigorously tested using statistical metrics such as the coefficient of determination (R²) and the cross-validated coefficient (q²).

The resulting QSAR model highlights which molecular properties are most important for activity. For example, a model might indicate that increased hydrophobicity in one part of the molecule and specific electrostatic features in another are key to enhancing biological effect. nih.gov These insights provide a rational basis for further chemical modification.

Table 4: Examples of Molecular Descriptors Used in QSAR Studies. (Based on QSAR studies of heterocyclic compounds nih.govorganic-chemistry.org)

Descriptor ClassExamplesDescription
Electronic Dipole Moment, HOMO/LUMO energiesDescribes the electronic distribution and reactivity.
Steric/Topological Molecular Weight, Molar Refractivity, Wiener IndexRelates to the size, shape, and branching of the molecule.
Hydrophobic LogP (Partition Coefficient)Measures the lipophilicity of the molecule.
3D-QSAR Fields Steric Fields, Electrostatic FieldsRepresents the 3D shape and charge distribution around the molecule.

Applications of Benzyl Morpholine 2 Carboxylate in Advanced Synthetic Chemistry

Role as Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis

The morpholine (B109124) ring is a prominent feature in numerous biologically active compounds and approved drugs, making the synthesis of enantiomerically pure morpholine derivatives a significant goal in medicinal and organic chemistry. lifechemicals.comsemanticscholar.org Chiral 2-substituted morpholines, such as the benzyl (B1604629) carboxylate derivative, are particularly valuable as chiral building blocks. mdpi.com These building blocks enable the efficient synthesis of molecules with defined stereochemistry, which is crucial for their biological activity.

Several asymmetric synthetic strategies have been developed to access these important chiral morpholines. These methods can be broadly categorized based on when the key stereocenter is established: before, during, or after the cyclization of the morpholine ring. semanticscholar.org One of the most efficient "after cyclization" methods is the asymmetric hydrogenation of unsaturated morpholine precursors (dehydromorpholines). semanticscholar.orgrsc.orgnih.gov This approach, often utilizing rhodium catalysts with chiral bisphosphine ligands, can produce a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee). rsc.orgnih.gov

Table 1: Asymmetric Synthetic Approaches to Chiral 2-Substituted Morpholines

Strategy Description Key Features Reference
Chiral Pool Synthesis Utilization of readily available chiral starting materials (e.g., amino acids) to construct the morpholine ring. Stoichiometric use of chiral material. semanticscholar.org
Organocatalysis Enantioselective synthesis of functionalized, N-benzyl protected morpholines via organocatalytic α-functionalization of aldehydes. Allows for the rapid preparation of functionalized morpholines in good yields and enantiomeric excess. nih.gov
Asymmetric Hydrogenation Catalytic hydrogenation of a pre-formed dehydromorpholine ring using a chiral metal catalyst. High efficiency, atom economy, and excellent enantioselectivity. rsc.orgnih.gov
Diastereoselective Cyclization Cyclization of a chiral precursor where the existing stereocenter directs the formation of a new one. Control of relative stereochemistry. nih.govacs.org

The resulting enantiopure benzyl morpholine-2-carboxylate can then be elaborated into more complex chiral molecules, with the benzyl and carboxylate groups serving as handles for further chemical transformations.

Utilization in the Synthesis of Complex Bioactive Heterocyclic Systems

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals and bioactive natural products. utrgv.edunih.govfrontiersin.org The morpholine scaffold, in particular, is a privileged structure in medicinal chemistry, contributing to favorable pharmacokinetic profiles of drug candidates. nih.gov

N-benzyl protected morpholines with functionalization at the C2 position are key intermediates in the synthesis of pharmaceutically relevant compounds. nih.gov For instance, chiral (4-benzylmorpholin-2-yl)methanone derivatives serve as crucial starting materials for drug candidates in clinical development. semanticscholar.org The benzyl group acts as a stable protecting group for the nitrogen atom, which can be removed at a later stage of the synthesis to reveal a secondary amine for further functionalization.

The synthesis of these complex systems often involves the initial construction of the chiral morpholine core, followed by a series of reactions to build the rest of the target molecule. For example, the carboxylate group of this compound can be reduced to an alcohol, converted to a leaving group, and then displaced by a nucleophile to introduce new substituents. Alternatively, it can be converted to an amide or ketone to build more complex side chains.

Applications in Peptide Chemistry and Peptidomimetic Design

The development of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved stability and bioavailability—is a major focus of modern medicinal chemistry. nih.gov The morpholine scaffold has proven to be a valuable tool in this area. frontiersin.org

This compound can be viewed as a constrained cyclic analogue of an α-amino acid. Its rigid conformation can be used to induce specific secondary structures, such as turns, in peptide sequences. The incorporation of such constrained building blocks is a well-established strategy to enhance the biological activity and metabolic stability of peptides. nih.gov After deprotection of the benzyl and carboxylate groups, the resulting morpholine-2-carboxylic acid can be coupled into a growing peptide chain using standard solid-phase or solution-phase peptide synthesis techniques.

Morpholine-based scaffolds are particularly useful for mimicking β-turns, a common secondary structure in peptides that is often involved in molecular recognition processes. By presenting side chains in a defined spatial orientation, morpholine-based peptidomimetics can effectively replicate the binding interface of a natural peptide.

Research efforts have focused on creating libraries of complex, sp³-rich morpholine derivatives to explore new chemical space for drug discovery. frontiersin.org Starting from precursors like methyl 5-oxomorpholine-2-carboxylate, which is structurally related to this compound, various complexity-generating reactions can be employed. These strategies allow for the synthesis of diverse collections of peptidomimetic compounds built around the morpholine nucleus. frontiersin.org

Catalytic Applications of Morpholine Scaffolds

Beyond their role as structural components, morpholine derivatives have also been successfully employed as organocatalysts in asymmetric reactions.

While the pyrrolidine ring of proline has been a dominant scaffold in organocatalysis, recent studies have shown that morpholine-based catalysts can also be highly effective. nih.govfrontiersin.org Specifically, chiral N-benzyl morpholine derivatives have been developed as efficient catalysts for the 1,4-addition (Michael addition) of aldehydes to nitroolefins. This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of chiral γ-nitro carbonyl compounds.

In these catalysts, the morpholine nitrogen activates the aldehyde by forming an enamine intermediate. The stereochemistry of the catalyst, influenced by substituents on the morpholine ring, directs the facial selectivity of the enamine's attack on the nitroolefin, leading to a highly enantio- and diastereoselective reaction. It has been demonstrated that a C-5 benzyl group on the morpholine ring, cis to the C-2 carboxylic function, can induce excellent stereoselectivity. nih.govfrontiersin.org

Table 2: Performance of a Chiral N-Benzyl Morpholine-Based Organocatalyst in the Michael Addition of Butyraldehyde to trans-β-Nitrostyrene

Catalyst Loading (mol%) Solvent Temperature (°C) Conversion (%) Diastereomeric Ratio (syn/anti) Enantiomeric Excess (ee, %) Reference
1 iPrOH -10 >99 97:3 99 nih.govfrontiersin.org

These results highlight the potential of N-benzyl morpholine derivatives as a valuable and underexploited class of organocatalysts for asymmetric synthesis. nih.gov

Role as Ligands in Metal-Catalyzed Reactions

The morpholine nucleus, characterized by the presence of both an oxygen and a nitrogen atom in a six-membered ring, presents an intriguing structural motif for the design of bidentate ligands in metal-catalyzed reactions. The nitrogen atom can act as a Lewis base, while the oxygen atom can also participate in coordination, enabling the formation of stable chelate complexes with transition metals. Although direct catalytic applications of this compound itself are not extensively documented, the broader class of morpholine-containing ligands has demonstrated significant utility in asymmetric catalysis and cross-coupling reactions.

The coordination chemistry of morpholine derivatives with palladium is an area of active research. For instance, palladium complexes incorporating both a morpholine ligand and an N-heterocyclic carbene (NHC) have been synthesized and characterized. X-ray crystallographic studies of such complexes reveal that the palladium center adopts a slightly distorted square planar geometry, with coordination from the carbene carbon, the nitrogen atom of the morpholine ring, and two halide ligands. These complexes have been investigated for their potential biological activities, including as inhibitors for metabolic enzymes.

Furthermore, the N-arylation of morpholine, a key reaction in the synthesis of many biologically active compounds, is often catalyzed by palladium or copper complexes. These reactions highlight the ability of the morpholine nitrogen to interact with the metal center during the catalytic cycle. The efficiency of these transformations is highly dependent on the choice of ligands, with various phosphine-based ligands being employed to facilitate the carbon-nitrogen bond formation.

In the realm of asymmetric synthesis, chiral morpholine derivatives are valuable ligands for enantioselective transformations. For example, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been developed for the diastereoselective synthesis of highly substituted morpholines. While the focus of such studies is often on the synthesis of the morpholine ring itself, they underscore the compatibility of the morpholine scaffold with transition metal catalysis. The development of chiral ligands based on the morpholine framework continues to be an area of interest for achieving high levels of stereocontrol in a variety of chemical reactions.

Applications in Polymer Science

The intersection of morpholine chemistry and polymer science has led to the development of novel biodegradable materials with tunable properties. Specifically, benzyl-substituted morpholine diones, which are structurally related to this compound, have emerged as important monomers for the synthesis of poly(ester amide)s through ring-opening polymerization.

A prominent example of a benzyl-substituted morpholine dione used in polymer synthesis is (S)-3-benzylmorpholine-2,5-dione. This monomer can be synthesized from the naturally occurring amino acid L-phenylalanine, making it a renewable and chiral building block for biodegradable polymers. The ring-opening polymerization (ROP) of this monomer yields poly(ester amide)s, which combine the beneficial properties of both polyesters and polyamides, such as degradability and good thermal stability.

The ROP of (S)-3-benzylmorpholine-2,5-dione is often carried out using organocatalysts to avoid metal contamination in the final polymer, which is particularly important for biomedical applications. A common and effective catalytic system is a binary mixture of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a thiourea cocatalyst, such as 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea (TU).

Table 1: Organocatalyzed Ring-Opening Polymerization of (S)-3-Benzylmorpholine-2,5-dione

Catalyst System Monomer/Initiator Ratio Conversion (%) Molar Mass ( g/mol ) Dispersity (Đ)
DBU/TU 100/1 ~80 Controllable Low

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Kinetic studies of the DBU/TU-catalyzed ROP have demonstrated that the polymerization is well-controlled, allowing for the synthesis of polymers with predictable molar masses and low dispersities up to high monomer conversions. The polymerization can be initiated with an alcohol, such as benzyl alcohol, leading to well-defined polymer chains. Furthermore, the use of hydroxyl-functionalized macroinitiators, like poly(ethylene glycol) (PEG) or poly(2-ethyl-2-oxazoline) (PEtOx), enables the synthesis of amphiphilic block copolymers. These block copolymers are of interest for applications in drug delivery, as they can self-assemble into micelles or other nanostructures capable of encapsulating hydrophobic therapeutic agents. The resulting poly(ester amide)s derived from (S)-3-benzylmorpholine-2,5-dione are promising materials for the development of advanced drug delivery vehicles, leveraging their biodegradability and the presence of aromatic moieties that can interact with hydrophobic drugs.

Future Research Directions and Emerging Areas

Innovations in Sustainable Synthesis of Benzyl (B1604629) Morpholine-2-carboxylates

The development of environmentally benign and efficient synthetic routes is a primary focus in modern organic chemistry. wjpmr.commdpi.com For benzyl morpholine-2-carboxylates, future research will likely concentrate on several key areas of sustainable synthesis.

Biocatalytic and Enzymatic Approaches: The use of enzymes for the synthesis of chiral drugs and intermediates is a rapidly growing field. nih.gov Future research could explore the use of enzymes, such as lipases or proteases, for the stereoselective synthesis of chiral morpholine-2-carboxylate precursors. Biocatalytic routes offer high enantioselectivity under mild reaction conditions, significantly reducing the environmental impact compared to traditional chemical methods that may require harsh reagents and protecting group strategies. nih.gov Engineered enzymes could potentially be developed to construct the morpholine (B109124) ring or to resolve racemic mixtures of intermediates with high efficiency.

Green Solvents and Reagents: Traditional methods for synthesizing morpholine derivatives often rely on volatile and hazardous organic solvents. researchgate.net A significant future direction is the adoption of greener solvents like water, ionic liquids, or supercritical fluids. mdpi.com For instance, the synthesis of the morpholine core from 1,2-amino alcohols could be adapted to use more environmentally friendly reagents. A recently developed protocol uses ethylene sulfate and potassium tert-butoxide, which is a redox-neutral process that avoids heavy metal reagents. chemrxiv.orgchemrxiv.org This method has been shown to be effective for a variety of substituted morpholines and could be adapted for precursors of benzyl morpholine-2-carboxylate. chemrxiv.orgchemrxiv.org

Atom Economy and Catalysis: Future synthetic strategies will aim to maximize atom economy. Catalytic asymmetric synthesis represents a powerful approach to achieving this goal. For example, a tandem one-pot reaction involving hydroamination and asymmetric transfer hydrogenation has been successfully used for the enantioselective synthesis of 3-substituted morpholines. ubc.caorganic-chemistry.org Adapting such catalytic systems to the synthesis of 2-substituted morpholines like the this compound would be a significant advancement. rsc.org These methods reduce waste by minimizing the number of synthetic steps and avoiding stoichiometric reagents. organic-chemistry.org

Table 1: Comparison of Potential Sustainable Synthesis Strategies

Strategy Key Features Potential Advantages for this compound Synthesis
Biocatalysis Use of enzymes (e.g., lipases, oxidoreductases) High enantioselectivity for the chiral center at C-2; Mild reaction conditions (aqueous media, room temperature); Reduced byproducts. nih.govnih.gov
Green Reagents Replacement of hazardous chemicals with benign alternatives (e.g., ethylene sulfate) Redox-neutral pathway; Avoids toxic metal catalysts and harsh reagents; Potentially fewer purification steps. chemrxiv.orgchemrxiv.org
Asymmetric Catalysis Use of chiral catalysts (e.g., Rhodium or Ruthenium complexes) to induce stereoselectivity High yields and enantiomeric excesses (>95% ee); One-pot tandem reactions improve efficiency; Broad functional group tolerance. ubc.caorganic-chemistry.orgrsc.org
Alternative Solvents Use of water, ionic liquids, or solvent-free conditions Reduced environmental impact; Enhanced safety; Potential for easier product separation. mdpi.com

Advanced Functionalization of the this compound Core for Diversification

To explore the full potential of the this compound scaffold, the development of methods for its selective functionalization is crucial. This allows for the creation of libraries of diverse molecules for screening in drug discovery and materials science. nih.govresearchgate.net

C–H Functionalization: Direct C–H functionalization has emerged as a powerful tool in organic synthesis, offering an atom- and step-economical way to modify complex molecules. ethz.chresearchgate.netrsc.org Future research will likely focus on the regioselective functionalization of the C-H bonds on the morpholine ring of this compound. The development of transition-metal-catalyzed methods could enable the introduction of various substituents at positions C-3, C-5, and C-6 of the morpholine core. ubc.ca This would provide rapid access to a wide range of analogs with potentially new biological activities. ethz.chnih.gov

Regioselective Modifications: The this compound scaffold offers multiple sites for modification, including the nitrogen atom, the benzyl group, and the carboxylate group. Future work will aim to develop highly regioselective methods to modify each of these positions independently. For example, selective N-arylation or N-alkylation could be achieved using metal-catalyzed cross-coupling reactions. researchgate.net The aromatic ring of the benzyl group could be functionalized using electrophilic aromatic substitution or directed C-H activation. mdpi.com Furthermore, the carboxylate group can be converted into a variety of other functional groups, such as amides, alcohols, or other esters, to further diversify the scaffold.

Stereoselective Synthesis of Substituted Derivatives: Building on the chiral nature of the this compound core, future research will explore the diastereoselective introduction of new stereocenters. For instance, functionalization at the C-3 or C-5 positions could lead to the formation of di- or tri-substituted morpholine derivatives with controlled stereochemistry. Organocatalytic methods have shown promise in the enantioselective construction of morpholines with quaternary stereocenters and could be adapted for this purpose. rsc.org

Table 2: Potential Sites for Advanced Functionalization of this compound

Position Type of Functionalization Potential Reagents and Methods Desired Outcome
Morpholine Nitrogen N-Alkylation / N-Arylation Alkyl halides, Aryl halides with Pd or Cu catalysis Modulation of basicity, lipophilicity, and biological target interactions. researchgate.net
Morpholine C-3, C-5, C-6 C-H Activation/Functionalization Transition metal catalysts (e.g., Pd, Rh, Ru) with directing groups Introduction of diverse substituents for structure-activity relationship (SAR) studies. ubc.canih.gov
Benzyl Group (Aromatic Ring) Electrophilic Aromatic Substitution / C-H Functionalization Nitrating agents, Halogens, Friedel-Crafts reagents Fine-tuning of electronic and steric properties. mdpi.com
Carboxylate Group (C-2) Derivatization Amines (for amidation), Reducing agents (for reduction to alcohol) Creation of amides, alcohols, and other functional groups to explore different chemical space.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern synthesis technologies like flow chemistry and automation can significantly accelerate the synthesis and optimization of this compound derivatives. nih.govacs.org

Continuous Flow Synthesis: Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, better control over reaction parameters, and improved scalability. mdpi.comflinders.edu.au The synthesis of this compound and its derivatives could be adapted to continuous flow processes. organic-chemistry.org This would be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. acs.org The precise control of residence time and temperature in a flow reactor can lead to higher yields and purities. flinders.edu.au

Automated Synthesis Platforms: Automated synthesis platforms can be used to rapidly generate libraries of this compound derivatives for high-throughput screening. researchgate.netresearchgate.net These platforms can integrate synthesis, purification, and analysis, allowing for the efficient exploration of a large chemical space. By combining flow chemistry modules with robotic handling, it is possible to create a fully automated system for the synthesis and evaluation of new compounds. mpg.de

Telescoped and Multistep Synthesis: Future research will likely focus on developing telescoped, multi-step flow syntheses of complex this compound derivatives. flinders.edu.aumpg.de In a telescoped synthesis, the product of one reaction is directly used as the substrate for the next without isolation and purification of intermediates. This approach significantly improves efficiency and reduces waste. mdpi.com

Table 3: Advantages of Flow Chemistry and Automation

Technology Key Advantages Relevance to this compound
Flow Chemistry Enhanced heat and mass transfer, improved safety, precise control of reaction parameters, easy scalability. mdpi.comflinders.edu.au Safer handling of reactive intermediates, improved yields and selectivity, potential for on-demand synthesis. acs.orgorganic-chemistry.org
Automated Synthesis High-throughput synthesis, rapid library generation, improved reproducibility. researchgate.netresearchgate.net Efficient exploration of structure-activity relationships by creating large libraries of derivatives.
Telescoped Reactions Reduced manual handling, fewer purification steps, increased overall efficiency. mdpi.commpg.de Streamlined multi-step synthesis of complex analogs from simple starting materials.

Development of Novel Catalytic Systems Based on this compound Derivatives

The chiral nature of this compound makes its derivatives promising candidates for applications in asymmetric catalysis.

Chiral Ligands for Transition Metal Catalysis: Chiral morpholine derivatives can serve as effective ligands in transition metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms of the morpholine ring, along with the carboxylate group, can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a catalytic transformation. Future research will involve the synthesis of various substituted this compound derivatives and their evaluation as ligands in a range of asymmetric reactions, such as hydrogenations, C-C bond formations, and C-N bond formations.

Organocatalysis: The morpholine scaffold has been explored in the field of organocatalysis. nih.govfrontiersin.org Chiral morpholine-2-carboxylic acid derivatives, in particular, have been used as catalysts in reactions such as the 1,4-addition of aldehydes to nitroolefins. frontiersin.org The this compound structure, with its well-defined stereochemistry and functional groups, is an excellent candidate for development as a new class of organocatalyst. The carboxylic acid moiety can act as a Brønsted acid or a hydrogen bond donor, while the morpholine nitrogen can act as a Lewis base. researchgate.net

Immobilized Catalysts: For practical applications, the immobilization of catalysts on solid supports is highly desirable as it facilitates catalyst recovery and reuse. Future work could involve the covalent attachment of this compound-based catalysts to polymers or inorganic materials. These immobilized catalysts could then be used in packed-bed reactors in continuous flow systems, combining the benefits of heterogeneous catalysis with flow chemistry.

Table 4: Potential Catalytic Applications of this compound Derivatives

Catalysis Type Role of this compound Derivative Potential Reactions
Transition Metal Catalysis Chiral Ligand Asymmetric hydrogenation, allylic alkylation, cross-coupling reactions.
Organocatalysis Chiral Catalyst Michael additions, aldol reactions, Mannich reactions. nih.govfrontiersin.org
Heterogeneous Catalysis Immobilized Chiral Catalyst/Ligand Continuous flow asymmetric synthesis, simplified product purification.

Q & A

Q. What are the common synthetic routes for preparing benzyl morpholine-2-carboxylate derivatives, and how do reaction conditions influence yield and purity?

this compound derivatives are typically synthesized via multi-step routes involving esterification, nucleophilic substitution, or cyclization. For example, analogous morpholine derivatives often require controlled conditions (e.g., anhydrous solvents, inert atmosphere) to prevent hydrolysis of reactive intermediates like chloromethyl groups . Purification methods such as column chromatography (using silica gel or reverse-phase matrices) and recrystallization are critical to achieving >90% purity, as impurities can skew downstream biological assays .

Q. How can researchers confirm the structural integrity of this compound analogs using spectroscopic and chromatographic techniques?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY or HSQC) is essential for verifying backbone connectivity, particularly distinguishing morpholine ring conformers. Mass spectrometry (HRMS or LC-MS) confirms molecular weight and detects trace impurities. High-Performance Liquid Chromatography (HPLC) with UV/Vis or MS detection ensures purity thresholds (>95%) for reproducible biological testing .

Q. What are the key stability considerations for this compound under storage and experimental conditions?

Stability studies should assess sensitivity to light, humidity, and temperature. For instance, hydrochloride salts of similar morpholine derivatives (e.g., 4-benzylmorpholine-2-carboxylic acid hydrochloride) exhibit melting points of 244–248°C, suggesting thermal stability under standard storage. However, chloromethyl-containing analogs may degrade in aqueous buffers, necessitating lyophilization or storage at –20°C in desiccated environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives across different assay systems?

Discrepancies may arise from variations in cell permeability, metabolic stability, or off-target interactions. For example, a compound showing enzyme inhibition in vitro (e.g., IC₅₀ = 10 µM) but no activity in cell-based assays might require structural optimization (e.g., prodrug strategies) to enhance bioavailability. Parallel studies using isotopic labeling (³H or ¹⁴C) or fluorescent probes can track cellular uptake and localization .

Q. What computational and experimental strategies are effective for optimizing the pharmacokinetic profile of this compound-based inhibitors?

Molecular docking (e.g., using AutoDock Vina) paired with molecular dynamics simulations can predict binding modes to targets like kinases or GPCRs. Experimentally, LogP measurements (via shake-flask or HPLC) guide lipophilicity adjustments, while metabolic stability assays in liver microsomes identify susceptible sites for deuteration or fluorination to prolong half-life .

Q. How should researchers design experiments to elucidate the mechanism of action (MOA) of this compound derivatives in complex biological systems?

Target deconvolution can employ affinity chromatography with immobilized derivatives to capture interacting proteins, followed by proteomic analysis (LC-MS/MS). CRISPR-Cas9 knockout libraries or RNAi screens can validate candidate targets. For example, morpholine derivatives have shown inhibitory effects on enzymes like phosphodiesterases, requiring kinetic assays (e.g., fluorescence polarization) to quantify inhibition constants (Kᵢ) .

Q. What statistical approaches are recommended for analyzing dose-response and toxicity data in preclinical studies of this compound analogs?

Non-linear regression models (e.g., four-parameter logistic curves) are standard for IC₅₀/EC₅₀ calculations. Toxicity data (e.g., LD₅₀ from rodent studies) should be analyzed using probit models or Kaplan-Meier survival curves. Multivariate analysis (PCA or PLS-DA) can identify structural features correlating with efficacy/toxicity, enabling rational design of safer analogs .

Methodological Resources

  • Synthetic Protocols : Refer to multi-step procedures for morpholine derivatives in peer-reviewed journals (e.g., Journal of Organic Chemistry) .
  • Analytical Standards : Use certified reference materials (CRMs) from suppliers like Thermo Scientific, ensuring purity ≥97% for reproducible assays .
  • Safety Guidelines : Follow OSHA-compliant protocols for handling reactive intermediates (e.g., chloromethyl groups), including PPE and fume hood use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.